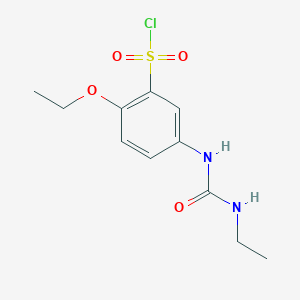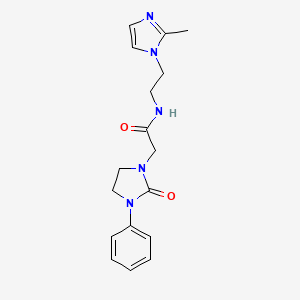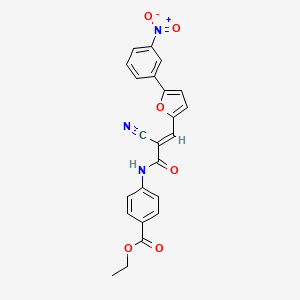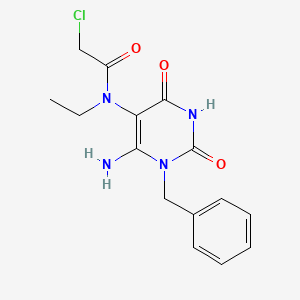![molecular formula C24H26N2O3 B2844035 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea CAS No. 1396869-16-1](/img/structure/B2844035.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea” is a complex organic molecule. It contains a urea moiety, which is a safe and useful compound with a significant history . Urea, also known as carbamide, is a naturally occurring molecule produced by protein metabolism and found abundantly in mammalian urine . The compound also contains a biphenyl moiety, which is used in various industrial applications .
Synthesis Analysis
The synthesis of urea has been well-studied. The Wöhler synthesis is a notable method, where ammonium cyanate is heated to isomerize to urea . A similar reaction involves the conversion of ammonium carbamate to urea and water . For the biphenyl moiety, a novel synthesis method involves Pd(ii)-catalyzed, tBuOOH-oxidized, and hydroxyl-directed C(sp2)–H hydroxylation of [1,1’-biphenyl]-2-ols .Molecular Structure Analysis
Urea has a unique molecular structure with the formula CO(NH2)2 . It plays a crucial role in various biological and industrial contexts due to its unique chemical properties and composition . The structure and dynamics of the urea/water system have been studied using various techniques, including molecular dynamics simulation and neutron scattering .Chemical Reactions Analysis
Urea undergoes various chemical reactions. For instance, it decomposes back to ammonia (actually ammonium ion) and carbon dioxide in the soil . In a reaction similar to the Wöhler synthesis, ammonium carbamate can be converted to urea and water .Physical And Chemical Properties Analysis
Urea has unique physical and chemical properties. It is particularly useful because it can be applied as a solid in pellet form, and its unusually high solubility in water allows it to be incorporated into solutions with other plant nutrients . Urea is a light brown or light yellow, and it is normally translucent and comes in the form of a liquid or solid (pellets) .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research into ureas, such as 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea, often explores their synthesis and potential as intermediates in the production of more complex molecules. One study demonstrates the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, highlighting a method that achieves good yields without racemization under mild conditions, which could be applicable to the synthesis of structurally related ureas (Thalluri et al., 2014). This process underscores the versatility of ureas in synthetic organic chemistry, serving as key intermediates in the synthesis of various biologically active compounds.
Biological Activity and Enzyme Inhibition
Ureas play a significant role in medicinal chemistry, particularly as enzyme inhibitors. A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize the spacer length for enhancing inhibitory activity. The study found that these compounds could effectively inhibit acetylcholinesterase, suggesting potential therapeutic applications for diseases where acetylcholinesterase is a target (Vidaluc et al., 1995). Additionally, trisubstituted phenyl urea derivatives have been investigated as neuropeptide Y5 receptor antagonists, with some compounds showing potent in vitro activity. This indicates the potential of urea derivatives in developing treatments for conditions related to the neuropeptide Y5 receptor (Fotsch et al., 2001).
Material Science and Corrosion Inhibition
In material science, urea derivatives are explored for their corrosion inhibition properties. A study investigating the corrosion behavior of mild steel in hydrochloric acid solution found that specific urea compounds exhibit good performance as corrosion inhibitors. The efficiency of these inhibitors increased with decreasing temperature and increasing concentration, indicating their potential utility in protecting metals against corrosion (Bahrami & Hosseini, 2012).
Mécanisme D'action
The mechanism of urea decomposition has been investigated in various studies. For instance, a study on Sporosarcina pasteurii urease revealed that the reorientational movement of the solute molecule is investigated by the analysis of spectral band-shapes, as well as with the use of the optical Kerr effect (OKE) and molecular dynamics simulation .
Orientations Futures
There are ongoing efforts to improve the efficiency of urea usage in agriculture . In a 2018 article, British scientific writer David Bradley described ways in which urea might be used more efficiently in agriculture . Furthermore, a series of novel biphenyl urea derivatives were synthesized and investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) .
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-29-22-12-8-7-11-21(22)26-23(27)25-17-24(2,28)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16,28H,3,17H2,1-2H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBIAYENBJJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)
![4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2843965.png)


![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)

![N-(4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2843973.png)

